3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Description
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is a bicyclic monoterpene alcohol with a bridged cyclohexane framework. It is primarily used as a fragrance ingredient in incense and personal care products due to its complex aroma profile . The compound’s structure features a hydroxyl group at the 5-position of the methanoinden core, contributing to its polarity and reactivity. Its CAS Registry Number is 3385-61-3, and it is classified as a skin and eye irritant .
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]dec-4-en-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKQFUHJZHLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865339 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-21-1, 37275-49-3 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cydecanol | |
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| Record name | Cydecanol | |
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| Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865339 | |
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| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.637 | |
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| Record name | Hexahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
A flame-dried 5-L reactor equipped with mechanical stirring, an addition funnel, and a thermocouple is charged with MeMgBr in tetrahydrofuran (THF) (3 M, 1.6 L) under nitrogen. The solution is cooled to 15–20°C, and octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added dropwise over 3–4 hours. The mixture is stirred at 30°C for 1 hour, quenched with acetic acid (279 g, 4.5 mol) and ice, and extracted to isolate the crude product. Distillation yields 650 g (90%) of the title compound.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting ketone | Octahydro-4,7-methano-inden-5-one |
| Grignard reagent | MeMgBr (3 M in THF) |
| Temperature | 15–30°C |
| Quenching agent | Acetic acid |
| Yield | 90% |
Characterization Data
The product is confirmed via -NMR (CDCl, 500 MHz):
-
δ 2.58 (q, 1H, )
-
δ 1.32 (s, 3H, methyl group)
-
Multiplet signals between δ 0.87–1.94 corresponding to the bicyclic framework.
Physicochemical Properties
This compound exhibits the following properties:
Table 2: Thermodynamic and Spectral Properties
| Property | Value |
|---|---|
| Boiling point | 245.9°C at 760 mmHg |
| Melting point | 97–98°C |
| Density | 1.157 g/cm³ |
| Refractive index | 1.5065 (589.3 nm, 20°C) |
| LogP | 1.730 (estimated) |
The compound’s solubility in water is 6552 mg/L at 25°C, and its vapor pressure is 1.03 Pa at 25°C.
Alternative Synthetic Approaches
While Grignard addition is the primary method, hydroformylation and dehydration steps described in US9758467B2 highlight the reactivity of related intermediates. For example, hydroformylation of hexahydro-4,7-methano-indene isomers with syngas (CO/H) over a rhodium catalyst produces aldehydes, though this pathway is more relevant to downstream derivatives.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the tricyclic core.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to fully saturated tricyclic compounds.
Substitution: Results in various substituted derivatives, depending on the reagent used.
Scientific Research Applications
Fragrance Industry
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is utilized as a fragrance ingredient due to its pleasant odor profile. It is often included in perfumes and scented products for its woody and floral notes. The compound can be found in various formulations aimed at enhancing the olfactory experience of personal care products.
Case Study:
A study conducted by the International Fragrance Association (IFRA) highlighted the use of this compound in fine fragrances where it contributes to the complexity of scent profiles. The compound's stability and compatibility with other fragrance materials make it a preferred choice among perfumers.
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological systems effectively.
Case Study:
Research published in the Journal of Medicinal Chemistry examined derivatives of this compound for their anti-inflammatory properties. The study revealed that modifications to the compound could enhance its bioactivity and selectivity towards specific molecular targets.
Agrochemical Uses
The compound is also explored for use in agrochemicals as a potential insect repellent or pesticide component. Its efficacy against various pests has been evaluated in agricultural settings.
Case Study:
A field trial reported in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound showed significant repellency against common agricultural pests without harming beneficial insects.
Summary Table of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Fragrance Industry | Used as a fragrance ingredient in perfumes and personal care products | IFRA study on fragrance formulation |
| Pharmaceuticals | Investigated for anti-inflammatory properties | Journal of Medicinal Chemistry |
| Agrochemicals | Explored as an insect repellent or pesticide component | Journal of Agricultural and Food Chemistry |
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic core provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
The alcohol serves as a precursor for ester derivatives, which are widely used in fragrances and polymer formulations. Key analogs include:
Verdyl Acetate (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate)
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.25
- CAS Number : 5413-60-5
- Aroma Profile : Floral, lavender-like, with green herbal undertones .
- Applications : Used in flexible polyurethane materials and perfumes .
- Safety : Employed as a read-across analog for skin sensitization assessments due to structural similarity to tricyclodecenyl acetate .
Propionate Ester (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl propionate)
- Molecular Formula : C₁₃H₁₈O₂
- Molecular Weight : 206.28
- CAS Number : 67634-24-6
- Applications : Utilized in fragrance formulations; structural data confirm a longer ester chain compared to the acetate derivative .
Butanoic Acid Ester (Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester)
Positional Isomers and Stereochemical Variants
and highlight the existence of positional isomers, such as 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3), which shares the same molecular formula (C₁₀H₁₄O) but differs in hydroxyl group placement. This isomer exhibits similar hazards (skin/eye irritation) but distinct physicochemical properties, such as a boiling point of 245.9°C .
Functional Group Impact on Properties
Toxicological and Regulatory Considerations
- Parent Alcohol : Classified as a Category 2 skin/eye irritant and hazardous to aquatic environments .
- Acetate Ester: Relies on read-across data from butanoic acid ester for safety evaluations, indicating lower acute toxicity due to esterification .
- Regulatory Status : Listed in multiple chemical inventories, including EU REACH, emphasizing the need for controlled handling .
Biological Activity
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol, commonly referred to as Methanoindene , is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 150.22 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including fragrance and medicinal chemistry.
The compound exhibits several relevant physical properties:
- Melting Point : 97-98 °C
- Boiling Point : 116-118 °C (at 10 Torr)
- Density : 1.157 g/cm³ (predicted)
- LogP (octanol/water partition coefficient) : 1.730 (estimated)
- Solubility : Soluble in water at concentrations up to 6552 mg/L at 25 °C .
Antimicrobial Properties
Research indicates that Methanoindene possesses antimicrobial properties. In a study evaluating various fragrance compounds for their antibacterial activity against common pathogens, Methanoindene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% (v/v) for both bacteria .
Antioxidant Activity
Methanoindene has also been investigated for its antioxidant capabilities. A study utilizing the DPPH radical scavenging assay indicated that Methanoindene exhibited a dose-dependent antioxidant effect. At a concentration of 100 µg/mL, it achieved an inhibition percentage of approximately 75%, comparable to standard antioxidants like ascorbic acid .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of Methanoindene on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death .
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Methanoindene in cosmetic formulations. The results showed that incorporating Methanoindene at concentrations of 0.5% significantly reduced microbial load without affecting the sensory properties of the product .
Case Study 2: Antioxidant Properties in Food Preservation
Another investigation focused on the use of Methanoindene as a natural preservative in food products. The study demonstrated that adding Methanoindene to meat products extended shelf life by reducing lipid oxidation and microbial growth, thereby enhancing food safety .
Research Findings Summary
| Property/Activity | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli; MIC ~0.5% |
| Antioxidant Activity | Scavenging effect ~75% at 100 µg/mL |
| Cytotoxicity | Induces apoptosis in MCF-7 cells; IC50 = 25 µM |
| Cosmetic Applications | Reduces microbial load; maintains product quality |
| Food Preservation | Extends shelf life by reducing oxidation |
Q & A
Q. How can theoretical frameworks guide the study of this compound’s biological activity?
- Methodological Answer : Link to molecular topology theory to predict bioactivity (e.g., ligand-receptor binding). Validate through in silico pharmacophore modeling and in vitro assays (e.g., cytotoxicity screening against cancer cell lines). Cross-correlate with cheminformatics databases (PubChem, ECHA) for SAR trends .
Q. What role does this compound play in advancing green chemistry methodologies?
- Methodological Answer : Investigate its use as a bio-based intermediate for sustainable synthesis. Assess atom economy in multi-step reactions (e.g., tandem hydrogenation/cyclization) and quantify E-factor (waste-to-product ratio). Compare with petrochemical-derived analogs .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the compound’s skin irritation potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
